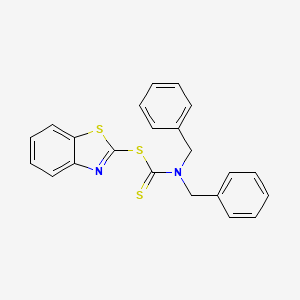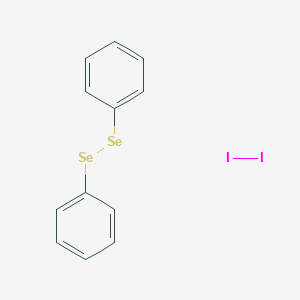
Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- is a complex organic compound that belongs to the class of nitrogen mustards. These compounds are known for their cytotoxic properties and have been extensively studied for their potential applications in chemotherapy and other medical treatments. The compound’s structure includes an acetanilide core with additional functional groups that enhance its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- typically involves multiple steps, starting with the preparation of the acetanilide core. This is followed by the introduction of the bis(2-chloroethyl)amino group and the ethoxy group. Common reagents used in these reactions include acetic anhydride, aniline, and ethyl chloroformate. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and reduced production costs. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives with various functional groups
Applications De Recherche Scientifique
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: The compound’s cytotoxic properties make it a valuable tool for studying cell biology and cancer research.
Industry: The compound can be used in the production of specialized polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms highly reactive intermediates that can covalently bind to DNA, leading to cross-linking and strand breaks. This disrupts the replication and transcription processes, ultimately resulting in cell death. The compound primarily targets rapidly dividing cells, making it effective against certain types of cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: Another nitrogen mustard used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar DNA-alkylating properties.
Melphalan: Known for its use in treating multiple myeloma and ovarian cancer.
Uniqueness
Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- is unique due to its specific structural modifications, which enhance its reactivity and biological activity. The presence of the ethoxy group and the acetanilide core differentiates it from other nitrogen mustards, potentially leading to different pharmacokinetics and therapeutic profiles.
Propriétés
Numéro CAS |
101651-57-4 |
|---|---|
Formule moléculaire |
C16H24Cl2N2O2 |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
N-[3-[2-[bis(2-chloroethyl)amino]ethyl]-4-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C16H24Cl2N2O2/c1-3-22-16-5-4-15(19-13(2)21)12-14(16)6-9-20(10-7-17)11-8-18/h4-5,12H,3,6-11H2,1-2H3,(H,19,21) |
Clé InChI |
ZRNOPPYCTRPPCB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)NC(=O)C)CCN(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


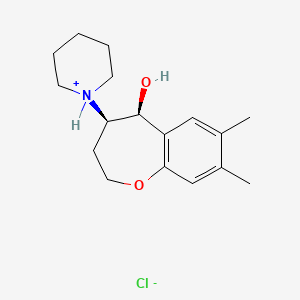
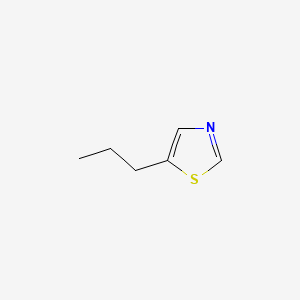

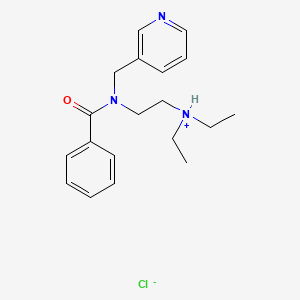
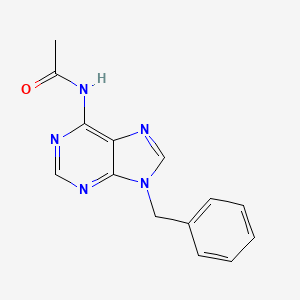

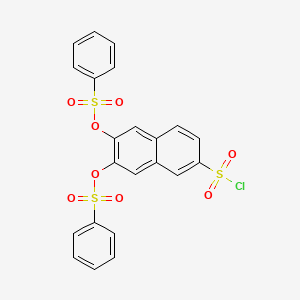
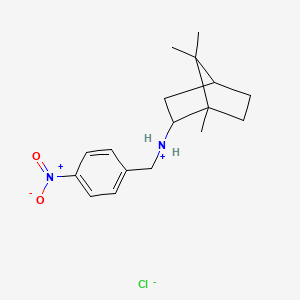
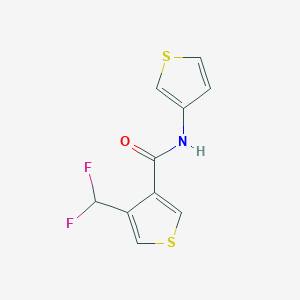
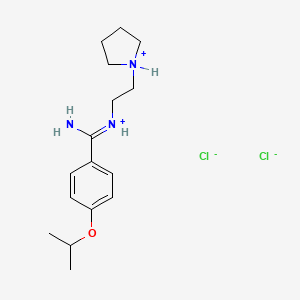
![4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15344554.png)
![1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)
